N'-[(E)-(3-chlorophenyl)methylidene]-2-(1H-1,2,4-triazol-1-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide typically involves the reaction of 3-chlorobenzaldehyde with 2-(1,2,4-triazol-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole or chlorophenyl derivatives.
Scientific Research Applications
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors essential for the survival of pathogens. The triazole ring can bind to the active site of enzymes, disrupting their normal function and leading to the death of the microorganism .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant containing a triazole moiety.
Uniqueness
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide is unique due to its specific combination of a chlorophenyl group and a triazole ring, which may confer distinct biological activities and chemical properties compared to other triazole derivatives .
Properties
Molecular Formula |
C11H10ClN5O |
---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]-2-(1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C11H10ClN5O/c12-10-3-1-2-9(4-10)5-14-16-11(18)6-17-8-13-7-15-17/h1-5,7-8H,6H2,(H,16,18)/b14-5+ |
InChI Key |
LZGKBJIHDXHRMN-LHHJGKSTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)CN2C=NC=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)CN2C=NC=N2 |
solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.